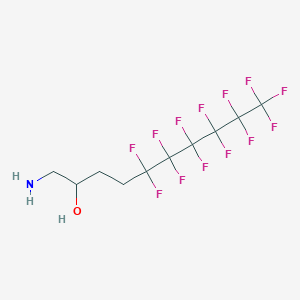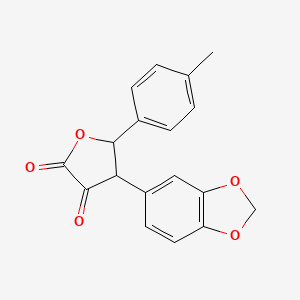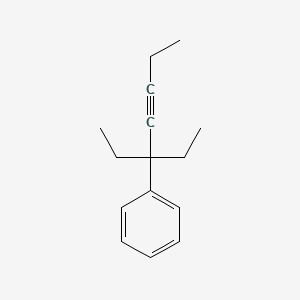
1-Amino-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecan-2-ol is a fluorinated organic compound. It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a highly fluorinated carbon chain. The extensive fluorination imparts unique properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecan-2-ol typically involves the following steps:
Fluorination: The starting material, a decanol derivative, undergoes fluorination to introduce the fluorine atoms. This can be achieved using reagents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3).
Amination: The fluorinated intermediate is then subjected to amination, where an amino group is introduced. This can be done using ammonia (NH3) or an amine derivative under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of fluorinated ketones or aldehydes.
Reduction: Formation of fluorinated amines.
Substitution: Formation of various fluorinated derivatives depending on the substituent introduced.
Scientific Research Applications
1-Amino-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated compounds and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its unique properties.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques.
Industry: Utilized in the production of specialty chemicals and materials with unique properties such as hydrophobicity and chemical resistance.
Mechanism of Action
The mechanism of action of 1-Amino-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecan-2-ol involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with proteins, enzymes, and cell membranes due to its amphiphilic nature.
Pathways Involved: It can modulate signaling pathways and cellular processes, potentially affecting cell function and behavior.
Comparison with Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Nonadecafluoro-1-decanol: Another highly fluorinated alcohol with similar properties.
Perfluorodecalin: A perfluorinated compound used in various applications, including medicine and industry.
Uniqueness: 1-Amino-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecan-2-ol is unique due to the presence of both amino and hydroxyl groups, which impart distinct chemical reactivity and potential for diverse applications.
Properties
CAS No. |
62571-57-7 |
|---|---|
Molecular Formula |
C10H10F13NO |
Molecular Weight |
407.17 g/mol |
IUPAC Name |
1-amino-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecan-2-ol |
InChI |
InChI=1S/C10H10F13NO/c11-5(12,2-1-4(25)3-24)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h4,25H,1-3,24H2 |
InChI Key |
IQIVVFHIFNBYSJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-Bis[(4-methoxy-1,3-benzothiazol-2-yl)]thiourea](/img/structure/B14527176.png)




![2-{2-[(2-Aminoethyl)amino]-2-oxoethyl}benzoic acid](/img/structure/B14527214.png)





![Benzoic acid, 4-[(2-pyridinylamino)methyl]-](/img/structure/B14527240.png)


